Cas no 109579-23-9 (Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid)

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid is a chiral, protected amino acid derivative featuring a stereochemically defined 3-hydroxy-4-amino pentanoic acid backbone with an indole side chain. The tert-butoxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, making it suitable for peptide synthesis. The (3S,4S) stereochemistry ensures high enantiopurity, critical for applications in medicinal chemistry and drug development. The indole moiety enhances its utility in synthesizing biologically active compounds, particularly those targeting neurological or oncological pathways. This compound is valuable for researchers requiring precise structural control in complex molecule assembly.
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid structure
109579-23-9 structure
商品名:Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid
CAS番号:109579-23-9
MF:C18H24N2O5
メガワット:348.39356
CID:128488
PubChem ID:2755944

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 化学的及び物理的性質

名前と識別子

    • L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
    • Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
    • BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(3-INDOLYL)-PENTANOIC ACID
    • BOC-AHIPA
    • BOC-AHIPA-OH
    • 109579-23-9
    • Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoicacid
    • (3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • MFCD00800346
    • (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid
    • BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(1H-INDOL-3-YL)-PENTANOIC ACID
    • G84349
    • DB-226813
    • 2,4,5-Trideoxy-5-(1H-Indol-3-Yl)-4-({[(2-Methyl-2-Propanyl)Oxy]Carbonyl}Amino)-L-Threo-Pentonic Acid
    • Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid
    • MDL: MFCD00800346
    • インチ: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
    • InChIKey: QZHZQDCALLUGIO-GJZGRUSLSA-N
    • ほほえんだ: CC(C)(OC(N[C@H]([C@@H](O)CC(O)=O)CC1=CNC2=CC=CC=C12)=O)C

計算された属性

  • せいみつぶんしりょう: 348.16900
  • どういたいしつりょう: 348.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 9
  • 複雑さ: 477
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 112Ų

じっけんとくせい

  • PSA: 111.65000
  • LogP: 2.83020

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid セキュリティ情報

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B602723-10mg
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid
109579-23-9
10mg
$ 50.00 2022-06-07
Chemenu
CM265972-1g
Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid
109579-23-9 95%
1g
$396 2021-06-09
TRC
B602723-100mg
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid
109579-23-9
100mg
$ 230.00 2022-06-07
1PlusChem
1P0082PG-250mg
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
109579-23-9 ≥ 97% (HPLC)
250mg
$639.00 2025-02-22
1PlusChem
1P0082PG-1g
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
109579-23-9 ≥ 97% (HPLC)
1g
$1205.00 2025-02-22
1PlusChem
1P0082PG-5g
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
109579-23-9 ≥ 97% (HPLC)
5g
$4790.00 2025-02-22
eNovation Chemicals LLC
Y1239645-250mg
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
109579-23-9 97% (HPLC)
250mg
$935 2024-06-07
eNovation Chemicals LLC
Y1239645-100mg
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
109579-23-9 97% (HPLC)
100mg
$545 2024-06-07
TRC
B602723-50mg
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid
109579-23-9
50mg
$ 135.00 2022-06-07
A2B Chem LLC
AD75956-1g
Boc-(3s,4s)-4-amino-3-hydroxy-5-(1h-indol-3-yl)-pentanoic acid
109579-23-9 ≥ 97% (HPLC)
1g
$1039.00 2024-04-20

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid 関連文献

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acidに関する追加情報

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid: A Key Intermediate in Modern Medicinal Chemistry

The compound with the CAS number 109579-23-9 is a highly specialized and meticulously synthesized molecule known as Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural features and its potential applications in the development of novel therapeutic agents. The intricate stereochemistry and the presence of both amino and hydroxyl functional groups make it a valuable building block for complex drug molecules.

In recent years, there has been a surge in research focused on the development of innovative treatments for various diseases, particularly those involving complex biological pathways. The demand for high-quality intermediates that can be seamlessly integrated into drug synthesis has never been higher. Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid stands out as one such intermediate due to its structural complexity and its ability to serve as a precursor for multiple pharmacologically active compounds.

The synthesis of this compound involves a series of carefully controlled chemical reactions that must be performed under stringent conditions to ensure high yield and purity. The stereochemistry at the 3S and 4S positions is particularly critical, as it dictates the biological activity of the final drug molecule. Advances in synthetic methodologies have enabled chemists to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

One of the most compelling aspects of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid is its versatility in drug design. The indole moiety, a common feature in many bioactive molecules, contributes to its potential as a scaffold for developing new drugs. Recent studies have highlighted the importance of indole derivatives in treating neurological disorders, infectious diseases, and even cancer. The presence of both an amino group and a hydroxyl group provides multiple sites for further functionalization, allowing chemists to tailor the molecule to specific biological targets.

Recent research has demonstrated the utility of this compound in the synthesis of novel inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid can effectively inhibit key enzymes such as kinases and phosphatases. These enzymes play crucial roles in various cellular processes, making them attractive targets for therapeutic intervention. The ability to modulate their activity has significant implications for treating conditions such as diabetes, obesity, and inflammatory diseases.

The pharmaceutical industry has increasingly recognized the value of chiral compounds in drug development. Chirality refers to the property of a molecule that makes it non-superimposable on its mirror image, much like how your left hand cannot be perfectly aligned with your right hand. This property can significantly influence a drug's efficacy and safety profile. The stereochemistry at the 3S and 4S positions in Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid ensures that it is enantiomerically pure, which is essential for achieving optimal pharmacological effects.

In addition to its role as a building block for drug synthesis, this compound has also been explored in material science applications. The unique structural features of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid make it a promising candidate for developing new materials with enhanced properties. For example, researchers have investigated its potential use in creating polymers with specific thermal and mechanical characteristics.

The future prospects for Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid are vast and exciting. As our understanding of biological systems continues to grow, so does the need for sophisticated intermediates that can be incorporated into complex drug molecules. This compound exemplifies the importance of high-quality synthetic chemistry in advancing pharmaceutical research and development.

In conclusion, Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic Acid (CAS no. 109579-23-9) is a remarkable molecule with significant potential in both medicinal chemistry and material science. Its unique structural features and versatile applications make it an indispensable tool for researchers striving to develop innovative treatments for various diseases. As synthetic methodologies continue to evolve, we can expect even more exciting applications for this compound in the years to come.

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